IpaC protein
Description
Properties
CAS No. |
127384-63-8 |
|---|---|
Molecular Formula |
C5H7BrN2 |
Synonyms |
IpaC protein |
Origin of Product |
United States |
Molecular Biology and Genetic Organization of Ipac
Genomic Locus of ipaC within the Virulence Plasmid and ipa Operon
The genetic determinant for the IpaC protein, the ipaC gene, is located on a large, approximately 230-kb virulence plasmid, which is a hallmark of pathogenic Shigella and enteroinvasive Escherichia coli (EIEC). pasteur.frnih.gov This plasmid harbors a 31-kb "entry region" that is essential for the invasion of host cells. nih.govfrontiersin.org Within this region, ipaC is part of a cluster of genes known as the ipa operon. nih.govfrontiersin.org
The ipa operon typically includes the genes ipaB, ipaC, and ipaD, which encode the invasion plasmid antigens B, C, and D, respectively. nih.gov These genes are co-transcribed and are situated adjacent to the mxi (membrane export of Ipa) and spa (surface presentation of antigen) loci. frontiersin.org The mxi and spa operons encode the structural and functional components of the Type III Secretion System (T3SS), a molecular syringe-like apparatus that injects effector proteins, including IpaC, directly into the host cell cytoplasm. frontiersin.org The close genomic linkage of the ipa operon with the T3SS-encoding genes underscores their coordinated function in bacterial pathogenesis.
Table 1: Genomic Context of the ipaC Gene in Shigella flexneri
| Feature | Description |
| Genetic Element | Large Virulence Plasmid (~230 kb) |
| Key Region | 31-kb "Entry Region" |
| Operon | ipa operon |
| Associated Genes | ipaB, ipaD |
| Neighboring Loci | mxi and spa operons (encoding the T3SS) |
Transcriptional Regulation and Expression Profile of this compound
The expression of the this compound is meticulously regulated through a complex transcriptional cascade that responds to environmental cues, primarily the host's body temperature (37°C). This regulation ensures that virulence factors are produced only when the bacterium is in a position to infect the host.
The regulatory cascade begins with the transcriptional activator VirF , a plasmid-encoded protein. The expression of virF is itself temperature-sensitive. Upon entry into the host, the shift to 37°C induces the expression of VirF. VirF then initiates a regulatory hierarchy by activating the transcription of another regulatory gene, virB .
VirB acts as the secondary transcriptional activator and is the key regulator for the ipa operon. VirB functions by counteracting the silencing effect of the nucleoid-structuring protein H-NS . H-NS is a global repressor in bacteria that binds to AT-rich DNA, including the promoter regions of virulence genes like the ipa operon, thereby preventing their transcription at lower, non-host temperatures. By antagonizing H-NS, VirB derepresses the ipa operon promoter, leading to the transcription of ipaB, ipaC, and ipaD.
Furthermore, the expression and secretion of Ipa proteins are coupled to the activity of the T3SS itself. The chaperone protein IpgC , which binds to IpaB and IpaC in the bacterial cytoplasm, also acts as a coactivator for another transcriptional regulator, MxiE . This creates a feedback loop where active secretion through the T3SS influences the transcription of later-stage effector genes.
The expression profile of IpaC is characterized by its synthesis and storage within the bacterial cytoplasm under permissive conditions (37°C). The actual secretion of the pre-synthesized this compound is tightly controlled and is triggered upon direct physical contact with host cells. This contact-dependent secretion ensures that the effector protein is delivered precisely at the host-pathogen interface, initiating the invasion process.
Table 2: Key Regulators of ipaC Transcription
| Regulator | Type | Function |
| VirF | Primary Transcriptional Activator | Temperature-dependent; activates virB expression. |
| VirB | Secondary Transcriptional Activator | Activates ipa operon transcription by counteracting H-NS. |
| H-NS | Global Repressor | Silences ipa operon at non-permissive temperatures. |
| IpgC | Chaperone / Co-activator | Binds IpaC; involved in secretion-coupled transcriptional regulation with MxiE. |
Genetic Mutational Analyses of ipaC and Their Consequences for Bacterial Virulence
Genetic studies employing targeted mutations have been instrumental in elucidating the essential role of IpaC in Shigella virulence. These analyses have definitively established IpaC as a key effector protein required for host cell invasion and intracellular survival.
Nonpolar ipaC null (B1181182) mutants, created by inactivating the gene without affecting the transcription of downstream genes in the operon, render the bacteria completely non-invasive. nih.gov These mutant strains are unable to enter epithelial cells and cannot lyse the phagocytic vacuole, a crucial step for reaching the host cell cytoplasm where they replicate. nih.gov This demonstrates that IpaC is indispensable for these primary pathogenic events.
Insertional and deletion mutagenesis studies have further dissected the functional domains of the this compound. By creating various internal deletions or inserting small peptide sequences, researchers have identified specific regions of IpaC that are critical for its function. For instance, certain mutations abolish the ability of Shigella to induce contact hemolysis of red blood cells, a process that models the pore-forming activity of the translocon in host membranes. researchgate.net Specifically, deletions within the carboxy-terminal region of IpaC have been shown to severely impair this hemolytic activity. researchgate.net
Interestingly, some mutational analyses have revealed that the different functions of IpaC—such as promoting entry into epithelial cells and lysing cell membranes—can be differentially affected by mutations in distinct regions of the protein. pasteur.fr This suggests that IpaC possesses multiple functional domains that contribute to its diverse roles during infection. Complementation of an ipaC mutant with a plasmid expressing the wild-type this compound restores full virulence, confirming that the observed defects are directly due to the absence of a functional this compound. researchgate.net
Table 3: Summary of ipaC Mutation Phenotypes
| Type of Mutation | Consequence on Bacterial Virulence | Key Finding |
| Nonpolar Gene Knockout | Complete loss of invasiveness; inability to lyse phagocytic vacuole. nih.gov | IpaC is essential for entry into host cells. |
| Internal Deletions (e.g., CD359-363) | Strongly reduced contact hemolysis. researchgate.net | The C-terminus is crucial for membrane insertion/lysis activity. |
| Insertional Mutagenesis | Differential effects on cell entry and membrane lysis. pasteur.fr | IpaC has distinct, separable functional domains. |
| Complementation with Wild-Type ipaC | Restoration of hemolytic activity and invasion. researchgate.net | The virulence defects are specifically caused by the loss of IpaC. |
Structural Biology and Functional Domain Architecture of Ipac Protein
Primary and Secondary Structural Characteristics of IpaC Protein
The primary structure of the this compound from Shigella flexneri consists of 363 amino acids. nih.gov Analysis of its sequence reveals distinct regions with varying physicochemical properties that correspond to its functional domains. Secondary structure predictions and experimental analyses, such as circular dichroism, indicate that IpaC is composed of a combination of α-helices and β-sheets, as well as random coils. researchgate.netnih.gov Notably, the protein contains significant regions of predicted α-helical coiled-coils, particularly in its C-terminal half. nih.govnih.gov The secondary structure content can be influenced by its environment; for instance, the presence of detergents can stabilize its native secondary structure, which is otherwise compromised in aqueous solutions without a chaperone or membrane mimetic. researchgate.net
| Structural Element | Approximate Location (Amino Acid Residues) | Key Characteristics |
|---|---|---|
| α-helices | Various regions, including the C-terminal coiled-coil domain | Contribute to protein-protein interactions and structural stability. |
| β-sheets | Throughout the protein | Form part of the protein's core structure. |
| Random Coils | Interspersed between defined secondary structures | Provide flexibility and link functional domains. |
Oligomerization and Complex Formation of this compound
The assembly of IpaC into higher-order structures is fundamental to its role in forming the translocation pore in the host cell membrane. This process involves both homotypic (IpaC-IpaC) and heterotypic (IpaB-IpaC) interactions.
Homotypic Interactions of this compound
Evidence suggests that IpaC molecules can interact with each other, a phenomenon referred to as homopolymerization. In its soluble form, IpaC can exist as part of a complex that includes IpaC-IpaC interactions ku.edu. While the precise stoichiometry and the specific domains mediating these self-interactions are not yet fully elucidated, this capacity for homotypic association is likely a prerequisite for its subsequent role in the formation of the larger translocon pore. Further research is needed to delineate the exact structural basis and functional significance of IpaC homooligomerization.
Heterotypic Interactions: Formation of the IpaB-IpaC Complex
The interaction between IpaB and IpaC is a cornerstone of Shigella pathogenesis, leading to the formation of a hetero-oligomeric translocon pore in the host cell membrane. This pore serves as a conduit for the delivery of other effector proteins into the host cell cytoplasm nih.govfrontiersin.orgsemanticscholar.org.
Stoichiometry and Assembly:
The precise stoichiometry of the functional IpaB-IpaC translocon pore within the host membrane remains an area of active investigation. However, models of the T3SS needle tip complex suggest a potential arrangement where one molecule of IpaB associates with four molecules of IpaC at the tip of the needle prior to insertion into the host cell membrane. Within the bacterial cytoplasm, the premature association of IpaB and IpaC is prevented by the chaperone protein IpgC, which binds to both proteins independently nih.govfrontiersin.orgpnas.org. Upon secretion, IpaB and IpaC are released from IpgC and become available to form the translocon complex.
Interacting Domains:
The formation of the IpaB-IpaC complex is a highly specific interaction mediated by distinct domains on each protein.
IpaB: A specific IpaC-binding domain has been identified within the C-terminal region of IpaB, encompassing amino acid residues 367 to 458 nih.gov. Additionally, the transmembrane domains of IpaB are also thought to play a role in the interaction with IpaC, likely stabilizing the complex within the lipid bilayer of the host cell membrane.
IpaC: While the specific domains on IpaC that directly bind to IpaB have not been as precisely mapped, it is understood that this interaction is crucial for the formation of a functional pore.
The table below summarizes the key interacting domains identified in the formation of the IpaB-IpaC complex.
| Protein | Interacting Domain(s) | Location | Function in Complex Formation |
| IpaB | Amino acids 367-458 | C-terminal | Primary binding site for IpaC |
| Transmembrane domains | - | Stabilization of the complex in the host membrane | |
| IpaC | To be fully elucidated | - | Binds to IpaB to form the translocon pore |
Structural and Functional Significance:
The formation of the IpaB-IpaC complex is a critical step in the translocation of Shigella effector proteins. While high-resolution structural data of the entire IpaB-IpaC translocon pore is not yet available, cryo-electron microscopy (cryo-EM) studies of the T3SS needle complex provide insights into the initial assembly stages plos.orgplos.orgnih.govdesy.denih.gov. The hetero-oligomeric nature of the pore is essential for its function, with both IpaB and IpaC contributing to the channel through which other virulence factors pass. The dynamic interplay between IpaB and IpaC, from their chaperoned state in the bacterial cytoplasm to their assembly into a functional pore in the host membrane, underscores the sophisticated molecular machinery governing Shigella invasion.
Mechanisms of Ipac Protein Secretion by the Type Iii Secretion System T3ss
Architecture of the T3SS Apparatus and Its Components Involved in IpaC Protein Secretion
The T3SS, also known as the injectisome, is a syringe-like structure composed of approximately 20 different proteins that span both the inner and outer bacterial membranes. nih.gov This intricate apparatus is responsible for the secretion of IpaC and other effector proteins. The T3SS can be divided into several key components: the basal body, the needle, the tip complex, and the sorting platform. nih.govmdpi.com
The basal body is a membrane-embedded structure that anchors the entire apparatus and forms a channel through the bacterial envelope. mdpi.comnih.gov It is composed of multiple ring structures. nih.govresearchgate.net The needle is a hollow, helical filament that extends from the bacterial surface, acting as a conduit for the translocating proteins. nih.govnih.gov In Shigella, the needle is a polymer of the MxiH protein and has an inner diameter of about 2.5 nm. nih.govmdpi.com
At the distal end of the needle is the tip complex , which plays a critical role in sensing host cell contact and initiating secretion. nih.govmdpi.com This complex is initially formed by a pentamer of the IpaD protein. ku.edu The sorting platform , located in the bacterial cytoplasm, is a dynamic complex that recognizes, unfolds, and delivers substrates like IpaC to the export apparatus. mdpi.compnas.orgyoutube.com It includes an ATPase, Spa47, which is thought to provide the energy for protein unfolding and secretion. pnas.orgyoutube.com
The export apparatus itself is comprised of five conserved hydrophobic proteins (SctR, SctS, SctT, SctU, and SctV) that form the channel through the inner membrane. nih.gov The protein MxiA is also a key component of the export apparatus in Shigella. nih.gov
Table 1: Key Components of the Shigella T3SS Involved in IpaC Secretion
| Component | Protein(s) | Location | Function in IpaC Secretion |
|---|---|---|---|
| Basal Body | MxiD, MxiG, MxiJ | Inner & Outer Membranes | Anchors the T3SS and forms a channel. mdpi.comnih.gov |
| Needle | MxiH | Extracellular | Acts as a conduit for IpaC translocation. nih.govmdpi.com |
| Tip Complex | IpaD, IpaB | Distal end of the needle | Senses host cell contact and regulates secretion initiation. mdpi.comnih.gov |
| Sorting Platform | Spa33, MxiK, MxiN, Spa47 | Cytoplasm | Selects and delivers IpaC to the export gate. mdpi.compnas.orgyoutube.com |
Role of the Cytoplasmic Chaperone IpgC in this compound Folding, Stability, and Secretion Competence
In the bacterial cytoplasm, IpaC exists in a complex with its cognate chaperone, IpgC. mdpi.com This interaction is crucial for several reasons. IpgC prevents the premature aggregation and degradation of the hydrophobic this compound, thereby maintaining it in a stable, secretion-competent state. nih.govpnas.org
IpgC also functions to prevent the premature interaction of IpaC with another translocator protein, IpaB, within the bacterial cytoplasm. nih.gov By binding to both IpaB and IpaC, IpgC ensures their proper sequential delivery to the T3SS. mdpi.compnas.org The chaperone binds to a specific chaperone-binding domain located at the N-terminus of IpaC. nih.govresearchgate.net
Furthermore, the IpgC/IpaC complex is directed to the T3SS sorting platform by an "escort protein" called Spa13, which interacts with IpgC. acs.org Once the complex reaches the export gate, IpgC is released, allowing IpaC to be unfolded and secreted. ku.edunih.gov The now-free IpgC can then participate in the transcriptional regulation of late effector genes. ku.edunih.gov
Table 2: Functions of the IpgC Chaperone in IpaC Secretion
| Function | Mechanism |
|---|---|
| Stability | Prevents IpaC aggregation and degradation in the cytoplasm. nih.govpnas.org |
| Secretion Competence | Maintains IpaC in a state ready for secretion. nih.gov |
| Prevention of Premature Interaction | Blocks the interaction between IpaC and IpaB before secretion. nih.gov |
| Targeting to T3SS | The IpgC/IpaC complex is guided to the sorting platform by Spa13. acs.org |
Sequential Delivery of this compound to the T3SS Export Gate
The secretion of T3SS substrates is a hierarchical process. Upon host cell contact, the first proteins to be secreted are the translocators, IpaB and IpaC, which form a pore in the host cell membrane. nih.govasm.org It is believed that IpaB is recruited to the needle tip before IpaC. mdpi.com
The interaction of IpaB with the host membrane triggers a conformational change that leads to the subsequent secretion of IpaC. nih.gov This sequential delivery is critical for the proper assembly of the translocon pore. The export gate, a component of the export apparatus, is responsible for selecting and allowing the passage of substrates. plos.orgresearchgate.net The ATPase of the sorting platform likely provides the energy to unfold the substrates and thread them through the narrow channel of the export gate and the needle. mdpi.com
Polar Secretion of this compound within the Bacterial Cell and Its Spatiotemporal Regulation
Studies have shown that the secretion of IpaC in Shigella is a polarized event, occurring predominantly at one of the bacterial poles. embopress.orgnih.govnih.gov This polar localization is not a result of secretion itself, but rather is predetermined by the cytoplasmic localization of the this compound. nih.govnih.gov Even before the T3SS is activated, the cytoplasmic pool of IpaC is concentrated at a bacterial pole. embopress.orgnih.gov
Specific domains within the this compound have been identified as being necessary for this polar targeting. embopress.orgnih.gov The polar secretion of IpaC is thought to be a mechanism to efficiently target the injection of effector proteins to a specific location on the host cell membrane, thereby coordinating the cytoskeletal rearrangements required for bacterial invasion. embopress.orgnih.gov
Regulation of this compound Secretion Dynamics by T3SS Tip Components (e.g., IpaD)
The secretion of IpaC is tightly controlled by the components of the T3SS tip complex, particularly IpaD. In the absence of a host cell signal, IpaD, in conjunction with IpaB, acts as a plug, preventing the premature secretion of IpaC and other effectors. nih.govembopress.org IpaD localizes to the very tip of the T3SS needle and is essential for controlling the secretion process. nih.govasm.org
Upon contact with a host cell, a signal is transmitted from the tip complex to the base of the T3SS, leading to the opening of the secretion channel. researchgate.netnih.gov It is proposed that the interaction of IpaB with the host membrane triggers a conformational change in IpaD, which in turn initiates the secretion of IpaC. researchgate.net Mutations in IpaD can lead to the constitutive, unregulated secretion of IpaB and IpaC. nih.govnih.gov Therefore, IpaD plays a dual role: it acts as a gatekeeper to prevent premature secretion and as a sensor to initiate secretion upon host cell contact. nih.govnih.gov
Ipac Protein in Host Pathogen Interface and Translocon Assembly
Insertion of IpaC Protein into Host Cell Membranes Upon Contact
Upon physical contact with a host cell, the Shigella T3SS is activated, leading to the secretion and delivery of translocator proteins, including IpaC, to the host cell membrane. asm.orgfrontiersin.orgnih.gov The insertion of IpaC into the host plasma membrane is a crucial initial step in establishing a direct conduit for effector protein translocation. nih.gov IpaC possesses a central hydrophobic region with putative transmembrane helices that are responsible for its penetration of phospholipid membranes. nih.gov Studies have shown that purified IpaC can interact with and penetrate phospholipid membranes even at neutral pH. asm.org This intrinsic membrane-inserting capability is essential for its function.
The process of insertion is facilitated by the T3SS needle complex, which acts as a delivery conduit. frontiersin.orgnih.gov While both IpaB and IpaC are required for the formation of a functional translocon, IpaB is thought to be inserted first into the host cell membrane. nih.gov Following this initial step, IpaC is recruited and inserted, a process that is critical for the full induction of secretion. nih.gov The interaction of the C-terminal region of membrane-embedded IpaC with host intermediate filaments triggers a conformational change in the translocon. asm.orgresearchgate.net This change is necessary for the stable docking of the T3SS needle onto the pore, a prerequisite for the subsequent translocation of effector proteins. asm.orgnih.govresearchgate.net
| Feature of IpaC Insertion | Description |
| Trigger | Contact with the host cell membrane. |
| Delivery System | Type III Secretion System (T3SS). asm.orgfrontiersin.orgnih.gov |
| Key Protein Domain | Central hydrophobic region with transmembrane helices. nih.gov |
| Initial Event | IpaB is proposed to insert into the membrane first. nih.gov |
| Conformational Change | Interaction of IpaC's C-terminus with host intermediate filaments induces a change in the translocon. asm.orgresearchgate.net |
| Functional Consequence | Stable docking of the T3SS needle and activation of effector protein secretion. asm.orgnih.govresearchgate.net |
Formation of the IpaB-IpaC Protein Complex as the Translocon Pore in the Host Cell Membrane
Once inserted into the host cell membrane, IpaB and IpaC associate to form a hetero-oligomeric complex that constitutes the translocon pore. asm.orgresearchgate.netfrontiersin.org This pore serves as a channel for the passage of bacterial effector proteins from the bacterium directly into the host cell cytoplasm. nih.govnih.gov The formation of this IpaB-IpaC complex is essential for the virulence of Shigella, as mutants lacking either protein are unable to form functional translocons and are consequently non-invasive. frontiersin.orgnih.gov
The cognate chaperone, IpgC, plays a crucial role in the bacterial cytoplasm by binding to both IpaB and IpaC, preventing their premature association and maintaining them in a secretion-competent state. nih.govnih.gov Upon a signal from the host cell, the IpaB-IpgC and IpaC-IpgC complexes are targeted to the T3SS apparatus for secretion. frontiersin.org Following secretion, IpaB and IpaC are released from IpgC and assemble into the translocon pore within the host membrane. frontiersin.orgnih.gov While IpaB can form pores on its own in vitro, the presence of IpaC is required for the formation of a fully functional translocon pore in vivo. frontiersin.orgnih.gov
| Component | Role in Translocon Formation |
| IpaB | A primary component of the translocon pore. asm.orgnih.gov |
| IpaC | Essential partner for IpaB in forming the functional hetero-oligomeric pore. asm.orgnih.govfrontiersin.org |
| IpgC | Cytoplasmic chaperone that prevents premature interaction of IpaB and IpaC. nih.govnih.gov |
| T3SS | Delivers IpaB and IpaC to the host cell membrane. frontiersin.orgnih.gov |
Pore-Forming Mechanism and Biophysical Characteristics of the IpaB-IpaC Translocon
The IpaB-IpaC translocon forms a channel through the host cell membrane with an estimated pore diameter of approximately 2.5 nm to 5 nm. frontiersin.orgnih.gov This pore is large enough to allow the passage of unfolded effector proteins. The current model suggests a funnel-like shape for the pore channel. asm.orgresearchgate.net
Topological studies have provided insights into the arrangement of IpaB and IpaC within the pore. IpaC is a single-pass transmembrane protein with its N-terminal domain exposed to the extracellular environment and its C-terminal domain located in the host cytosol. asm.orgresearchgate.net The transmembrane domain of IpaC contributes to the lining of the pore. asm.org IpaB, on the other hand, is thought to have two transmembrane domains. asm.orgresearchgate.net The first transmembrane domain of IpaB lines a significant portion of the pore's interior, while the second transmembrane domain is believed to face the lipid bilayer. asm.orgresearchgate.net The cytosolic domain of IpaB may also loop back to associate with the pore channel. asm.org
The formation of the pore is a dynamic process. The interaction of IpaC with host cell components, such as intermediate filaments, is thought to induce a conformational change in the translocon that is necessary for the docking of the T3SS needle and the subsequent secretion of effector proteins. asm.orgresearchgate.net
| Biophysical Characteristic | Description |
| Pore Diameter | Estimated to be between 2.5 nm and 5 nm. frontiersin.orgnih.gov |
| Proposed Shape | Funnel-like channel. asm.orgresearchgate.net |
| IpaC Topology | Single-pass transmembrane protein with an extracellular N-terminus and a cytosolic C-terminus. asm.orgresearchgate.net |
| IpaB Topology | Two transmembrane domains, with the first lining the pore and the second facing the lipid bilayer. asm.orgresearchgate.net |
| Activation | A conformational change in the translocon, induced by IpaC's interaction with host factors, is required for T3SS docking and effector secretion. asm.orgresearchgate.net |
Role of this compound in Host Vacuolar Lysis and Bacterial Cytosolic Escape
Following invasion of epithelial cells, Shigella is initially enclosed within a membrane-bound vacuole. nih.gov A critical step for successful infection is the rapid lysis of this vacuolar membrane to allow the bacteria to escape into the nutrient-rich host cell cytoplasm, where they can replicate and spread to adjacent cells. nih.govnih.gov Both IpaB and IpaC have been implicated in this process of vacuolar rupture. nih.gov
The ability of IpaB and IpaC to disrupt lipid membranes is thought to be central to their role in vacuolar lysis. nih.gov Studies have shown that these proteins are required for the contact-mediated hemolysis of red blood cells, a process that serves as a model for membrane disruption. nih.govnih.gov Mutants lacking IpaC are deficient in their ability to escape from the phagocytic vacuole in macrophages. nih.gov Furthermore, the expression of IpaC in Salmonella enterica serovar Typhimurium, a bacterium that typically resides within a vacuole, enables it to lyse the vacuolar membrane and escape into the cytosol. asm.org This demonstrates that IpaC is sufficient to mediate this critical step in pathogenesis. The precise mechanism by which IpaC contributes to the breakdown of the vacuolar membrane is an area of ongoing research, but it is likely related to its ability to form pores and disrupt the integrity of the lipid bilayer. nih.gov
Ipac Protein Mediated Manipulation of Host Cellular Processes
Induction of Host Cytoskeletal Rearrangements by IpaC Protein
The invasion of host cells by pathogenic bacteria is a complex process that often involves the strategic manipulation of the host's cellular machinery. The this compound, a key effector protein of Shigella flexneri, plays a pivotal role in orchestrating the dramatic cytoskeletal rearrangements necessary for bacterial entry. This section delves into the specific mechanisms by which IpaC induces these changes, focusing on its ability to promote actin polymerization and the subsequent formation of dynamic membrane structures.
Formation of Filopodia and Membrane Ruffles during Bacterial Entry
The IpaC-induced actin polymerization culminates in the formation of prominent cell surface structures, namely filopodia and membrane ruffles. embopress.orgembopress.orgnih.gov These dynamic protrusions of the host cell membrane are essential for the internalization of Shigella. Filopodia are thin, finger-like projections, while membrane ruffles are larger, sheet-like extensions. embopress.orgembopress.org
Microinjection of IpaC into host cells or its expression within them leads to the formation of these filopodial structures. embopress.orgnih.gov These extensions emerge in the vicinity of the bacterium, creating a structure that facilitates the engulfment process. embopress.orgembopress.org The formation of these structures is a hallmark of the initial interaction between Shigella and the host cell, representing a critical step in the invasion process. mdpi.com The process is highly dynamic, involving the recruitment of various cytoskeletal proteins to organize the newly polymerized actin into these specific structures. embopress.orgembopress.org
This compound Interaction with Host Signaling Molecules and Pathways
The this compound's ability to remodel the host cytoskeleton is not solely dependent on its direct actin-nucleating activity. It also intricately interacts with and manipulates host cell signaling pathways, effectively hijacking the cell's internal communication systems to facilitate bacterial invasion. This section explores the key signaling molecules and pathways targeted by IpaC.
Activation of Host Src Kinase Pathway by this compound
A critical signaling pathway activated by IpaC is the one mediated by the Src family of non-receptor tyrosine kinases. plos.orgnih.goved.ac.uk Src kinases are crucial regulators of various cellular processes, including cell adhesion, growth, and differentiation, and their activation is intimately linked to actin cytoskeleton dynamics. creativebiolabs.netijbiotech.com
Upon Shigella infection, Src is recruited to the sites of bacterial entry. plos.orgnih.gov This recruitment is directly mediated by the this compound, specifically its carboxy-terminal effector domain. nih.govplos.orgnih.goved.ac.uk Experiments have shown that a Shigella strain with a mutation in this domain of IpaC fails to recruit Src, even though the translocation of other effector proteins remains intact. plos.orgnih.gov This localized activation of Src is essential for amplifying the actin polymerization signal at the bacterial entry site, leading to the formation of robust membrane ruffles necessary for bacterial uptake. nih.gov
Furthermore, the introduction of the C-terminal fragment of IpaC into cells is sufficient to induce the formation of membrane ruffles in a Src-dependent manner. nih.govplos.orgnih.goved.ac.uk Inhibition of Src kinase activity, on the other hand, significantly impairs Shigella-induced actin polymerization and bacterial entry, confirming the pivotal role of this pathway. nih.gov
| Component | Role in IpaC-Mediated Signaling | Supporting Evidence |
| This compound | Recruits and activates Src kinase at the site of bacterial entry. | The C-terminal domain of IpaC is essential for Src recruitment. nih.govplos.orgnih.goved.ac.uk |
| Src Kinase | Amplifies actin polymerization signals, leading to the formation of membrane ruffles. | Inhibition of Src prevents the formation of extensive actin structures required for bacterial engulfment. nih.gov |
| Cortactin | A downstream substrate of Src that, upon phosphorylation, contributes to actin polymerization. | Tyrosyl phosphorylation of cortactin is dependent on Src activity during Shigella invasion. nih.gov |
Modulation of Rho Family GTPases (e.g., Cdc42, Rac1) by this compound
The Rho family of small GTPases, including Cdc42 and Rac1, are master regulators of the actin cytoskeleton. nih.gov IpaC has been shown to modulate the activity of these key signaling molecules to orchestrate the formation of specific cytoskeletal structures. embopress.orgembopress.orgnih.gov
Research indicates that IpaC leads to the activation of Cdc42, which in turn activates Rac1. embopress.orgembopress.orgnih.gov This sequential activation is critical for the coordinated assembly of filopodia and lamellipodia, respectively. The use of dominant-interfering forms of these GTPases has elucidated their specific roles. A dominant-interfering Cdc42 inhibits the formation of IpaC-induced filopodial extensions and membrane ruffling, while a dominant-interfering Rac1 specifically inhibits the formation of lamellipodial structures. embopress.org
This hierarchical activation suggests a sophisticated mechanism by which IpaC fine-tunes the host's cytoskeletal machinery. By first activating Cdc42, IpaC initiates the formation of exploratory filopodia. The subsequent activation of Rac1 then leads to the generation of broader lamellipodial structures that facilitate the engulfment of the bacterium. embopress.org
| GTPase | Role in IpaC-Mediated Cytoskeletal Rearrangement | Effect of Inhibition |
| Cdc42 | Induces the formation of filopodia and initial membrane ruffling. | Inhibition blocks the formation of IpaC-induced cellular extensions. embopress.org |
| Rac1 | Promotes the formation of lamellipodia, contributing to bacterial engulfment. | Inhibition prevents the formation of broad, sheet-like membrane extensions. embopress.org |
Direct and Indirect Interactions of this compound with Host Cytoskeletal Associated Proteins (e.g., RanBPM, Cortactin, Arp2/3 Complex)
IpaC's influence on the host cytoskeleton is further mediated by its interactions with a variety of host proteins that are directly or indirectly associated with actin dynamics.
RanBPM: Yeast two-hybrid screens have identified RanBPM (Ran-binding protein M) as an interacting partner of IpaC. nih.govnih.gov RanBPM is a scaffolding protein involved in various cellular processes, and its interaction with IpaC suggests a potential link between Shigella invasion and the regulation of microtubule nucleation or nucleocytoplasmic transport. nih.gov This interaction may represent another facet of how IpaC manipulates host cellular functions to create a favorable environment for infection. nih.govnih.gov
Cortactin: Cortactin is a key regulator of actin polymerization and is a prominent substrate of Src kinase. nih.gov During Shigella invasion, cortactin is recruited to the site of bacterial entry and becomes tyrosine phosphorylated in a Src-dependent manner. nih.gov While a direct interaction between IpaC and cortactin has not been definitively established, IpaC indirectly influences cortactin's function through the activation of Src. nih.gov Phosphorylated cortactin is thought to activate the Arp2/3 complex, further promoting branched actin network formation. nih.gov
Arp2/3 Complex: The Arp2/3 complex is a crucial actin-nucleating factor that generates branched actin filaments, which are characteristic of the structures observed at Shigella entry sites. youtube.comcncb.ac.cnucsf.edu Although a direct binding interaction between IpaC and the Arp2/3 complex in the context of Shigella invasion is not fully elucidated, IpaC's activities are intrinsically linked to the function of this complex. By activating signaling pathways involving Cdc42, Rac1, and Src, which are known upstream regulators of the Arp2/3 complex, IpaC indirectly promotes its activation. embopress.orgnih.gov This leads to the characteristic branched actin polymerization that drives the formation of the entry structure.
| Host Protein | Nature of Interaction with IpaC | Functional Consequence |
| RanBPM | Direct interaction identified by yeast two-hybrid screen. nih.govnih.gov | May link IpaC to microtubule dynamics and other cellular transport processes. nih.gov |
| Cortactin | Indirect; IpaC activates Src, which then phosphorylates and activates cortactin. nih.gov | Promotes actin polymerization and the organization of actin filaments at the bacterial entry site. |
| Arp2/3 Complex | Indirect; IpaC activates upstream regulators of the Arp2/3 complex (e.g., Cdc42, Rac1, and cortactin). | Induces the formation of branched actin networks, driving membrane ruffling and bacterial engulfment. |
Interplay of this compound with Other Secreted Bacterial Effectors in Orchestrating Host Cell Invasion
The invasion of host epithelial cells by Shigella is not the result of a single virulence factor but a sophisticated and highly orchestrated process involving the coordinated action of multiple secreted effector proteins. The Type III Secretion System (T3SS) delivers a suite of these effectors, each with specific functions that are spatially and temporally regulated to ensure successful bacterial uptake. mdpi.comnih.gov Central to this process is the this compound, which functions both as a structural component of the translocon pore and as a primary effector. However, its activity is intricately linked with that of other key effectors, notably IpaA, IpgB1, and IpgD. This interplay, characterized by both synergistic and regulatory interactions, is crucial for the precise manipulation of host cellular processes, particularly the dramatic remodeling of the actin cytoskeleton that drives bacterial engulfment. mdpi.comresearchgate.net
The concerted action begins with the formation of the translocon pore in the host cell membrane by IpaB and IpaC. mdpi.comnih.gov This structure is the gateway for other effector proteins to enter the host cytoplasm. mdpi.com Once injected, these effectors work in concert to create a localized environment that is highly permissive to bacterial entry.
Synergistic Actions for Cytoskeletal Remodeling:
A primary example of synergistic interaction is the coordinated manipulation of the host actin cytoskeleton by IpaC and IpgB1.
IpaC-Mediated Initiation: IpaC acts at the immediate site of bacterial contact. frontiersin.org Its C-terminal domain is directly involved in inducing massive actin polymerization, a critical step for the formation of the entry focus. mdpi.comnih.gov This is achieved through the recruitment and activation of the host tyrosine kinase Src. nih.gov The activation of Src initiates a signaling cascade that leads to the profound cytoskeletal rearrangements necessary for engulfing the bacterium. nih.gov
IpgB1-Mediated Amplification: The action of IpaC is amplified by IpgB1. frontiersin.org IpgB1 functions as a guanine nucleotide exchange factor (GEF), specifically activating the Rho family GTPase Rac1. plos.org Activated Rac1 is a potent stimulator of actin polymerization, leading to the formation of extensive membrane ruffles that expand from the initial entry site. frontiersin.org This creates a broader area of cytoskeletal disruption, facilitating the macropinocytic uptake of the bacterium. Spatially, IpaC's action is tightly localized to the bacterium, while IpgB1 appears to function more distally to orchestrate the formation of larger ruffles. frontiersin.org
Modulation of the Host Cell Environment by IpgD:
The effector IpgD plays a crucial role in modifying the local membrane environment, creating conditions favorable for the actions of IpaC and other effectors.
Phosphoinositide Conversion: IpgD is a potent phosphoinositide phosphatase that dephosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 5-phosphate (PI5P). nih.govnih.gov PIP2 is a key lipid for anchoring the actin cytoskeleton to the plasma membrane. By depleting local PIP2 levels, IpgD induces the disassembly of the cortical actin network. frontiersin.org This localized "un-anchoring" of the cytoskeleton is thought to facilitate the de novo actin polymerization initiated by IpaC. frontiersin.org
Regulation of Cellular Signaling: The generation of PI5P and depletion of PIP2 also have broader signaling consequences. By reducing the substrate for phospholipase C (PLC), IpgD can dampen the production of inositol trisphosphate (InsP3), a second messenger that mobilizes intracellular calcium. frontiersin.orgnih.gov This modulation of Ca2+ signaling can influence a variety of host cell processes, including the activity of other bacterial effectors and the regulation of cell adhesion structures, thereby fine-tuning the invasion process. nih.gov
Stabilization of the Invasion Site by IpaA:
While IpaC, IpgB1, and IpgD are driving dynamic cytoskeletal changes, the effector IpaA provides a crucial stabilizing function.
Vinculin Activation: IpaA binds directly to the host focal adhesion protein vinculin. embopress.org This interaction triggers a conformational change in vinculin, activating it and promoting its binding to F-actin. embopress.org
Adhesion and Anchoring: The IpaA-vinculin complex effectively cross-links actin filaments, leading to the formation of stable, focal adhesion-like structures at the site of bacterial entry. embopress.org This anchoring activity is thought to counteract the disassembly forces and provide the necessary stability for the growing membrane extensions to productively engulf the bacterium. An ipaA mutant, while still able to induce actin polymerization, shows impaired bacterial uptake, highlighting the importance of this stabilizing interplay. embopress.org
Antagonistic and Regulatory Interplay:
The interplay between effectors is not purely synergistic; it also involves precise regulation and even antagonistic actions to ensure a controlled invasion process. For instance, the activity of IpgB1, through its activation of Rac1, has been shown to antagonize the recruitment and activity of RhoA. plos.org While RhoA can also contribute to actin dynamics, its uncontrolled activity might be detrimental to the formation of the productive entry structure promoted by Shigella. The IpgB1-Rac1 axis appears to suppress RhoA-mediated pathways, ensuring that cytoskeletal remodeling proceeds in a manner beneficial to the bacterium. plos.org Similarly, the modulation of Ca2+ signaling by IpgD can be seen as a regulatory mechanism, preventing excessive or prolonged host cell responses that could be counterproductive to a successful invasion. nih.gov
| Interacting Effector | Host Cell Target/Process | Role in Interplay with IpaC | Outcome of Interaction |
| IpaA | Vinculin, Focal Adhesions | Stabilizes the actin structures initiated by IpaC. | Anchors the nascent phagocytic cup, preventing its collapse and ensuring productive bacterial engulfment. embopress.orgembopress.org |
| IpgB1 | Rac1 (Rho GTPase) | Amplifies IpaC-induced actin polymerization by activating Rac1. | Drives the formation of extensive membrane ruffles, expanding the area of cytoskeletal rearrangement for efficient macropinocytosis. frontiersin.orgplos.org |
| IpgD | PIP2 (Phosphatidylinositol 4,5-bisphosphate), Ca2+ Signaling | Modifies the plasma membrane by converting PIP2 to PI5P, creating a permissive environment for actin remodeling. Modulates local Ca2+ signals. | Facilitates de novo actin polymerization by disassembling the cortical actin network. Fine-tunes host signaling to support invasion. nih.govfrontiersin.orgnih.gov |
| IpaB | Host Cell Membrane | Forms the translocon pore with IpaC, allowing for the translocation of other effectors. | Essential for delivering the full suite of effector proteins, including IpaA, IpgB1, and IpgD, into the host cell. mdpi.comnih.gov |
Advanced Methodologies for Ipac Protein Research
Molecular and Genetic Approaches
Deletion and Point Mutagenesis Strategies for Functional Domain Mapping
Deletion and point mutagenesis are widely used to identify and map the functional domains of IpaC. By systematically removing or altering specific amino acids or regions within the protein sequence, researchers can assess the impact on IpaC's various activities, such as secretion, chaperone binding, membrane insertion, actin nucleation, and host cell invasion.
Studies using deletion mutagenesis have revealed distinct functional regions within IpaC. For instance, the N-terminal region contains a signal for type III secretion and a binding site for its cytoplasmic chaperone, IpgC. nih.govnih.gov Deletions in this area can abolish secretion and invasion function. nih.gov A central hydrophobic region is implicated in membrane insertion and interaction with IpaB, another translocator protein. core.ac.uk The C-terminal region has been identified as crucial for oligomerization and effector functions, including actin nucleation. nih.govcore.ac.uk Deletions or point mutations in the C-terminus can affect actin nucleation and the ability of Shigella to invade cultured cells, while not necessarily impacting pore formation activity. nih.gov
Point mutations, which alter single amino acid residues, provide finer resolution for mapping crucial functional sites. For example, point mutations within the C-terminal tail of IpaC can significantly contribute to S. flexneri entry into cultured cells. nih.gov These strategies help to correlate specific structural elements of IpaC with its diverse functions during infection.
Genetic Complementation Assays
Genetic complementation assays are essential for confirming that observed phenotypes in mutant bacterial strains are specifically due to the altered ipaC gene and not polar effects on downstream genes or other genetic alterations. In these assays, a mutant Shigella strain lacking a functional ipaC gene (an ipaC null (B1181182) mutant) is transformed with a plasmid expressing a modified or wild-type version of ipaC. psu.eduasm.org The ability of the introduced gene to restore the wild-type phenotype (e.g., invasiveness, contact-mediated hemolysis) indicates that the modified IpaC protein is functional and can complement the original mutation.
Complementation studies with ipaC deletion mutants have been used to assess the ability of recombinant IpaC proteins to restore functions like entry into HeLa cells, lysis of erythrocytes, and escape from the phagocytic vacuole in macrophages. psu.edu These assays are critical for validating the functional significance of the domains identified through mutagenesis.
Yeast Two-Hybrid System for Interacting Protein Identification
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method used to identify protein-protein interactions. wjgnet.com This system can be applied to discover host cell proteins that interact with IpaC during Shigella infection. In a typical Y2H assay, the gene encoding IpaC is fused to a DNA-binding domain (the bait), and a library of host cell cDNA is fused to an activation domain (the prey). wjgnet.comnih.gov If IpaC interacts with a host protein from the library, the DNA-binding and activation domains are brought together, reconstituting a functional transcription factor that activates reporter genes, allowing for the identification of the interacting host protein. wjgnet.com
Using the Y2H system with IpaC as the bait and a human HeLa cell cDNA library, researchers have identified host proteins that interact with IpaC. wjgnet.comnih.govnih.gov For instance, RanBPM (Ran-binding protein microtubule-associated protein) was identified as an interacting partner, suggesting a potential role for RanBPM in the cascade of events during S. flexneri infection. wjgnet.comnih.gov This approach helps to unravel the molecular mechanisms by which IpaC subverts host cell processes.
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical techniques are crucial for studying the properties of purified this compound and its activities in a controlled environment.
Protein Expression and Purification Methodologies for this compound
Obtaining highly pure and functional this compound is a prerequisite for in vitro biochemical and biophysical studies. Recombinant IpaC is typically expressed in Escherichia coli using expression vectors, often with affinity tags like polyhistidine (His-tag) to facilitate purification. google.comnih.govresearchgate.net
Several factors can influence the expression and solubility of recombinant IpaC, including the host E. coli strain, growth conditions, and induction temperature. nih.govresearchgate.net IpaC can be expressed in inclusion bodies, requiring solubilization with denaturing agents like urea, followed by refolding. google.com Alternatively, optimizing expression conditions, such as lowering the induction temperature and using appropriate extraction buffers containing detergents like Triton X-100, can improve the yield of soluble protein. researchgate.netresearchgate.net
Purification of His-tagged IpaC is commonly achieved using immobilized metal affinity chromatography (IMAC) with nickel columns. google.comresearchgate.netresearchgate.net Affinity tags can be cleaved off after purification if necessary. google.com Purified this compound can be assessed for purity using techniques like SDS-PAGE. google.comresearchgate.netresearchgate.net
Data on IpaC expression and purification:
| Expression Vector | E. coli Strain | Induction Temperature | Solubility | Purification Method | Purity (%) | Yield (mg/L) | Source |
| pET15b | BL21(DE3)pLysS | IPTG inducible | Inclusion bodies (requires urea) | Nickel affinity chromatography | >90 | ~8 | google.com |
| pET28a | Not specified | 30°C | Soluble | Immobilized metal affinity chromatography | Not specified | High | researchgate.netresearchgate.net |
| pET28a | Not specified | 37°C | Insoluble (inclusion bodies) | Immobilized metal affinity chromatography (with Triton X-100) | Not specified | High | researchgate.netresearchgate.net |
Note: Yield and purity can vary depending on the specific protocol and scale.
In Vitro Functional Assays (e.g., Actin Nucleation, Contact-Mediated Hemolysis, Liposome Permeabilization)
In vitro functional assays are crucial for characterizing the direct activities of purified this compound.
Actin Nucleation: IpaC has been shown to directly induce actin polymerization, a key step in Shigella's invasion of host cells. nih.govembopress.orgfrontiersin.orgnih.gov In vitro actin nucleation assays typically involve incubating purified IpaC with purified monomeric actin (G-actin), often labeled with a fluorescent probe like pyrene. frontiersin.org The increase in fluorescence as G-actin polymerizes into filamentous actin (F-actin) is monitored over time, providing a quantitative measure of IpaC's ability to nucleate actin polymerization. frontiersin.org Studies using this assay have demonstrated that the C-terminus of IpaC is particularly important for its actin nucleation activity. nih.govfrontiersin.org
Contact-Mediated Hemolysis: This assay is used as a measure of the ability of Shigella to form translocon pores in host cell membranes. nih.govasm.orgasm.orgokstate.edu While primarily a cell-based assay, it reflects the function of the IpaB/IpaC translocon. Shigella bacteria are incubated with red blood cells (RBCs), and pore formation by IpaB and IpaC leads to the release of hemoglobin, which can be measured spectrophotometrically. nih.govasm.orgasm.orgokstate.edu Although IpaC is essential for efficient contact-mediated hemolysis, studies have shown that some IpaC mutants that are defective in invasion can still induce pore formation, suggesting that pore formation and invasion are distinct functions. nih.gov
Liposome Permeabilization: This assay is used to study the ability of IpaC to interact with and permeabilize lipid membranes, mimicking its role in forming the translocon pore in the host cell membrane. core.ac.uknih.govbiorxiv.orgbiorxiv.orgresearchgate.net Liposomes, artificial lipid vesicles, are prepared with encapsulated markers (e.g., fluorescent dyes or quenchers). nih.govbiorxiv.orgresearchgate.net Incubation of IpaC with these liposomes and subsequent permeabilization of the lipid bilayer leads to the release of the encapsulated marker or the quenching of fluorescence, which can be quantified. nih.govbiorxiv.orgresearchgate.net This assay has shown that IpaC can directly interact with phospholipid membranes and contribute to their permeabilization. core.ac.uk
Data from Contact-Mediated Hemolysis Assays (Example):
| Shigella Strain / IpaC Derivative | Relative Hemolysis (%) | Source |
| Wild-type S. flexneri | 100 | nih.gov |
| ipaC null mutant | 5-10 | nih.gov |
| IpaC ΔI (secretion deficient) | 0 | nih.gov |
| IpaC C-terminal mutations | Varies (can be similar to wild-type) | nih.gov |
Note: Relative hemolysis is often compared to the wild-type strain, set at 100%.
These in vitro assays, in conjunction with molecular and genetic approaches, provide a comprehensive understanding of how IpaC functions at a molecular level to mediate Shigella pathogenesis.
Fluorescence Resonance Energy Transfer (FRET) for Protein-Protein Interaction Analysis
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique utilized to detect and quantify protein-protein interactions in a distance-sensitive manner, typically within the range of 1-10 nm nih.govthno.org. It relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity and the donor's emission spectrum overlaps with the acceptor's absorption spectrum nih.govthno.org.
FRET has been applied to study interactions involving IpaC, particularly its association with its cognate chaperone IpgC and its partner in the translocon, IpaB nih.gov. For instance, FRET has been used to monitor the relationship between IpgC and IpaB binding to a specific region of IpaC (IpaC⁻¹⁹⁻¹⁰⁰) nih.gov. In such experiments, a donor probe (e.g., coumarin, CPI) is attached to one protein (e.g., IpaC fragment), and an acceptor probe (e.g., fluorescein, FITC) is attached to the potential interaction partner nih.gov. Changes in donor fluorescence intensity or lifetime upon acceptor excitation indicate proximity and thus interaction nih.govthno.org. FRET studies have revealed that IpaB and IpaC are stored within the bacterial cytoplasm and are prevented from forming a complex by interactions with IpgC uniprot.orgnih.gov.
Structural Determination Approaches (e.g., Crystallography, Small Angle X-ray Scattering) for this compound and Its Complexes
Determining the three-dimensional structure of IpaC and its complexes is crucial for understanding its function at a molecular level. Techniques such as X-ray crystallography and Small Angle X-ray Scattering (SAXS) provide valuable structural insights nih.govexcillum.com.
While obtaining high-resolution crystal structures of full-length IpaC, particularly in its membrane-inserted state, can be challenging, crystallography has been used to study domains of IpaC or its interaction partners. For example, crystal structures of the IpaB coiled-coil domain and the IpgC chaperone bound to the chaperone-binding domain of IpaB have been determined nih.gov. These structures provide atomic-level details of key interaction interfaces within the Shigella T3SS translocon components.
Molecular Dynamics Simulations and Computational Modeling
Molecular Dynamics (MD) simulations and other computational modeling approaches are increasingly used to complement experimental structural and biochemical data by providing insights into the dynamic behavior of proteins at an atomic level nih.govmdpi.comdiva-portal.org. These simulations predict the time-dependent movement of atoms based on physical principles and force fields nih.gov.
Computational modeling and MD simulations can be applied to study the conformational changes of IpaC, its interactions with membranes, and the dynamics of its complexes with IpaB and IpgC. While specific detailed MD simulation studies focused solely on IpaC's dynamics were not prominently found in the search results, MD simulations are widely used for studying protein-ligand interactions and protein dynamics in biological systems, including those involved in host-pathogen interactions and membrane insertion nih.govdiva-portal.orgresearchgate.netsjsu.edufrontiersin.org. Such simulations can provide insights into the flexibility of IpaC, how it might interact with lipid bilayers during translocon formation, and the energetic aspects of its interactions with binding partners. Computational approaches can also be used to model missing residues in crystal structures or to test the accuracy of experimentally derived models nih.govnih.gov.
Cellular and Live-Cell Imaging Techniques for this compound Localization and Dynamics during Infection
Cellular and live-cell imaging techniques are essential for visualizing the localization and dynamics of IpaC within the context of the bacterial cell and during the infection of host cells nih.gov. These methods allow researchers to track IpaC's movement, observe its interactions with host cellular structures, and understand its role in the spatiotemporal organization of the infection process.
Immunofluorescence microscopy, using antibodies specific to IpaC, has been used to visualize IpaC in association with Shigella during invasion nih.gov. Studies using immunofluorescence have shown IpaC staining associated with wild-type bacteria in nascent entry foci shortly after host cell contact nih.gov. At later time points, a more diffuse IpaC fluorescent signal can be observed throughout infected cells, consistent with its dynamic distribution after secretion into host cell membranes nih.gov.
Live-cell imaging, often employing fluorescent protein fusions, allows for the real-time observation of protein dynamics in living cells mdpi.comsigmaaldrich.compnas.org. By creating fusions of IpaC with fluorescent proteins like GFP variants, researchers can track the protein's localization and movement within Shigella and during its translocation into host cells nih.gov. Live-cell imaging analysis has indicated that IpaC exhibits high diffusion dynamics following secretion into host cell membranes nih.gov. Furthermore, live-cell imaging has revealed that the cytoplasmic pool of IpaC localizes at a bacterial pole, and this polar localization appears to direct its secretion upon T3SS activation nih.gov. Deletion studies using fluorescent IpaC derivatives have helped identify domains implicated in this polar localization nih.gov.
Comparative Analysis of Ipac Protein with Homologous Translocators
Comparative Structural and Functional Analysis with Salmonella enterica SipC Protein
The IpaC protein of Shigella flexneri and its homolog in Salmonella enterica, the Salmonella invasion protein C (SipC), are both critical components of their respective Type III Secretion Systems (T3SS), playing dual roles as translocators and effectors during bacterial invasion of host cells. Despite sharing significant sequence homology and similar biochemical properties, they exhibit distinct functional differences that contribute to the different invasion strategies of Shigella and Salmonella.
Functionally, both IpaC and SipC are capable of interacting with phospholipid membranes, oligomerizing, and nucleating actin, which are all crucial activities for inducing cytoskeletal rearrangements in the host cell to facilitate bacterial entry. IpaC, however, appears to be more efficient in several of these biochemical activities. A key functional divergence lies in their impact on the phagocytic vacuole after invasion. IpaC mediates the lysis of the vacuolar membrane, allowing Shigella to escape into the host cell cytoplasm where it replicates and spreads. In contrast, SipC does not facilitate vacuolar escape; consequently, Salmonella remains and replicates within a membrane-bound compartment known as the Salmonella-containing vacuole (SCV). This fundamental difference is highlighted by complementation studies: ipaC can restore invasiveness to a sipC-deficient Salmonella mutant and enable its escape into the cytoplasm, whereas sipC cannot functionally replace ipaC in a Shigella mutant to the same extent.
| Feature | Shigella flexneri IpaC | Salmonella enterica SipC |
|---|---|---|
| Primary Role | T3SS translocator and effector protein. | T3SS translocator and effector protein. |
| Structural Organization | N-terminal secretion signal, central hydrophobic region, C-terminal effector domain with a coiled-coil region. | N-terminal secretion signal, central hydrophobic region, C-terminal effector domain. |
| Membrane Interaction | Interacts with and inserts into host cell membranes. | Interacts with and inserts into host cell membranes. |
| Oligomerization | Forms oligomers in solution and likely within the host membrane. | Forms oligomers in solution and likely within the host membrane. |
| Actin Nucleation | Nucleates actin polymerization to induce membrane ruffling. | Nucleates actin polymerization to induce membrane ruffling. |
| Host Cell Invasion | Essential for the invasion of epithelial cells. | Essential for the invasion of epithelial cells. |
| Vacuolar Escape | Mediates the lysis of the phagocytic vacuole, leading to cytoplasmic entry. | Does not mediate vacuolar lysis; bacteria remain within the Salmonella-containing vacuole. |
| Functional Complementation | Can complement a sipC mutant in Salmonella. | Cannot fully complement an ipaC mutant in Shigella. |
Emerging Research Areas and Translational Perspectives on Ipac Protein
Deeper Elucidation of IpaC Protein's Precise Mechanism of Action at the Molecular Level
Recent investigations have significantly advanced our understanding of how IpaC orchestrates the invasion of host cells. It is now established that IpaC, along with IpaB, forms a translocon pore in the host cell membrane. nih.govnih.govnih.gov This pore serves as a conduit for the delivery of other bacterial effector proteins into the host cytosol. nih.govnih.gov
A key aspect of IpaC's function is its ability to manipulate the host cell's actin cytoskeleton. embopress.orgembopress.orgnih.gov Upon translocation, IpaC induces profound cytoskeletal rearrangements, leading to the formation of membrane ruffles that engulf the bacterium. embopress.orgnih.gov This process is initiated by IpaC's interaction with and activation of small Rho GTPases, particularly Cdc42 and Rac. embopress.orgembopress.org The activation of these GTPases triggers a signaling cascade that results in actin polymerization, leading to the formation of filopodia and lamellipodia, structures essential for bacterial uptake. embopress.orgembopress.orgnih.gov Studies have shown that the C-terminal domain of IpaC is crucial for this activity, and antibodies targeting this region can inhibit the formation of these extensions. nih.govembopress.org
Furthermore, the topology of IpaC within the host membrane has been a subject of investigation, with recent studies supporting a model where the N-terminus is extracellular and the C-terminus is intracellular. nih.govbohrium.com This orientation is critical for its function in both forming the translocon and interacting with cytosolic host factors to trigger actin remodeling.
| Interacting Partner | Function/Role in Pathogenesis | Key Research Findings |
|---|---|---|
| IpaB | Forms the T3SS translocon pore in the host cell membrane. nih.govnih.gov | IpaB and IpaC associate to form a complex that is essential for creating the channel for effector protein delivery. nih.govrupress.org |
| Cdc42 and Rac (Rho GTPases) | Host cell proteins that regulate actin cytoskeleton dynamics. embopress.orgembopress.org | IpaC activates Cdc42 and Rac, leading to actin polymerization and the formation of membrane ruffles necessary for bacterial engulfment. embopress.orgembopress.orgnih.gov |
| Actin | A major component of the host cell cytoskeleton. | IpaC induces localized actin polymerization, driving the cytoskeletal rearrangements required for bacterial invasion. embopress.orgembopress.orgnih.gov |
| Phospholipid membranes | Component of the host cell membrane. | IpaC interacts with and inserts into lipid membranes, a process that is pH-dependent and crucial for its function. scilit.comku.edu |
Understanding the Intricate Regulatory Networks Governing this compound Activity within the T3SS
The function of IpaC is tightly regulated within the complex machinery of the T3SS to ensure its timely secretion and action. Before secretion, IpaC is bound in the bacterial cytoplasm by a chaperone protein, IpgC. nih.govnih.govnih.gov This interaction prevents the premature association of IpaC with IpaB and maintains it in a secretion-competent state. nih.govpnas.org
The secretion of IpaC is triggered by contact of the T3SS needle tip with the host cell membrane. nih.gov Upon this contact, a conformational change is induced in the translocon pore, which is thought to activate the secretion of effector proteins. plos.orgresearchgate.net The interaction of IpaC with host intermediate filaments is also required for the stable association, or "docking," of the T3SS with the translocon pore, a critical step for efficient effector translocation. nih.govbohrium.com
Recent research has begun to unravel the structural basis for these regulatory interactions. The chaperone binding domain on IpaC has been mapped, providing insights into how IpgC recognizes and binds to its substrate. researchgate.net Understanding these regulatory networks is crucial for developing strategies to disrupt the function of the T3SS.
This compound as a Strategic Target for Anti-Virulence Interventions
Given its central role in Shigella pathogenesis, IpaC has emerged as a promising target for the development of novel anti-virulence therapies. These strategies aim to disarm the bacterium without killing it, which may exert less selective pressure for the development of resistance compared to traditional antibiotics.
The development of small-molecule inhibitors that specifically target IpaC function is an active area of research. nih.govnih.govumn.eduresearchgate.net These inhibitors could potentially block the interaction of IpaC with IpaB, thereby preventing the formation of the translocon pore. Alternatively, they could interfere with the interaction of IpaC with host cell components, such as Rho GTPases, thus inhibiting the cytoskeletal rearrangements necessary for bacterial invasion.
While specific small-molecule inhibitors targeting IpaC are still in the early stages of development, the broader field of targeting virulence factors is rapidly advancing. The identification of the chaperone-binding motif in IpaB has opened up possibilities for designing ligands that could disrupt the IpgC-IpaB/IpaC interaction, which would be a potent antibacterial strategy. pnas.orgpnas.org
| Inhibition Strategy | Molecular Target | Potential Outcome |
|---|---|---|
| Block IpaC-IpaB interaction | The binding interface between IpaC and IpaB. | Prevention of translocon pore formation, thus blocking effector protein translocation. |
| Disrupt IpaC-chaperone interaction | The binding site of IpgC on IpaC. | Destabilization of IpaC in the bacterial cytoplasm, leading to its degradation and preventing its secretion. nih.govpnas.org |
| Inhibit IpaC-host protein interaction | The domains of IpaC that interact with host Rho GTPases. | Prevention of actin cytoskeleton manipulation, thereby inhibiting bacterial invasion. embopress.orgembopress.org |
IpaC is a highly immunogenic protein, eliciting robust antibody responses during natural infection. nih.govresearchgate.net This makes it an attractive candidate for the development of a subunit vaccine against shigellosis. A key advantage of targeting T3SS proteins like IpaC is that they are highly conserved across different Shigella serotypes, offering the potential for broad protection. nih.govresearchgate.netmdpi.com
Several vaccine strategies incorporating IpaC are under investigation. One promising approach is the "Invaplex" vaccine, which combines IpaB and IpaC with Shigella lipopolysaccharide (LPS). mdpi.comasm.orgnih.gov This formulation has been shown to be immunogenic and protective in preclinical models. asm.orgnih.gov More recently, mRNA vaccine technology is being explored to deliver IpaC as an antigen. researchgate.netasm.org Studies have demonstrated that mRNA vaccines encoding IpaC can induce neutralizing antibodies that inhibit Shigella invasion. researchgate.net
The design of IpaC-based vaccines also involves identifying and presenting key protective epitopes. Research has shown that the immunogenicity of an epitope can be influenced by its location within the this compound when used as a carrier for foreign antigens. nih.gov
Q & A
Q. What methodologies are recommended for recombinant IpaC protein expression and purification?
Recombinant IpaC can be expressed in E. coli BL21 (DE3) cells as a fusion protein with Trx and 6× His tags. Purification is achieved via immobilized metal affinity chromatography (IMAC), yielding a ~70 kDa protein (including tags). SDS-PAGE confirms purity and molecular weight .
Q. How can IpaC stability be maintained during isolation?
IpaC aggregation is minimized using detergents like 0.05% LDAO or 0.5% OPOE, which prevent precipitation for ≥5 days. Urea (2 M) destabilizes IpaC, causing rapid aggregation. Detergents preserve secondary structure and solubility, enabling downstream functional assays .
Q. What techniques are suitable for preliminary structural characterization of IpaC?
- Circular Dichroism (CD): Measures secondary structure stability (e.g., thermal denaturation at 20°C/h ramp rate) .
- Size Exclusion Chromatography (SEC): Evaluates oligomeric state. IpaC in detergents elutes at ~0.49 column volumes, suggesting compact monomers, while urea-treated IpaC elutes earlier (0.44 CV), indicating partial unfolding .
Advanced Research Questions
Q. How can contradictions in IpaC oligomeric states be resolved experimentally?
SEC data suggesting oligomers conflict with crosslinking/SDS-PAGE results showing monomers. Use chemical crosslinking (e.g., DSP) combined with DTT reduction to confirm intramolecular bonds. Dynamic Light Scattering (DLS) further validates monomeric hydrodynamic radii (~5 nm in detergents vs. 12.7 nm in urea) .
Q. What assays assess IpaC’s interaction with host membranes?
The liposome flotation assay quantifies membrane binding. IpaC in LDAO/OPOE binds ~80% of liposomes, while the IpaC/IpgC complex remains inactive. Ultracentrifugation through sucrose gradients separates membrane-associated IpaC (top fractions) from unbound protein (bottom) .
Q. How do amino acid substitutions in IpaC affect T3SS function?
Reduced ipaC transcription and mutations impair T3SS assembly. Use mutational analysis (e.g., site-directed mutagenesis) coupled with invasion assays (e.g., plaque formation) and Western blotting to correlate protein levels with functional defects .
Q. What experimental approaches reveal IpaC’s structural dynamics during host interaction?
Copper-induced disulfide crosslinking identifies residues within 2.05 Å in membrane-embedded IpaC, confirming adjacent monomers in translocon pores. Homology modeling (e.g., with P. aeruginosa PopD) predicts conserved conformational changes during activation .
Q. How is IpaC utilized in vaccine development research?
LDAO-stabilized IpaC retains immunogenicity and solubility, enabling animal trials . ELISA and Western blot confirm antibody responses. Detergent removal post-purification ensures compatibility with adjuvant formulations .
Data Analysis and Contradiction Resolution
Q. How to interpret discrepancies between SEC and crosslinking data for IpaC oligomerization?
SEC retention times may reflect detergent-protein interactions rather than oligomerization. Crosslinking under non-denaturing conditions (e.g., DSP) followed by SDS-PAGE provides definitive evidence of monomeric states. Triangulate with DLS for hydrodynamic consistency .
Q. What methods validate IpaC refolding after urea denaturation?
Rapid dilution of urea to ≤64 mM reduces hydrodynamic radius from 12.7 nm to 6.3 nm, suggesting partial refolding. Use CD spectroscopy to monitor secondary structure recovery and functional assays (e.g., liposome binding) to confirm activity restoration .
Experimental Design Considerations
Q. How to optimize IpaC storage buffers for functional studies?
Prioritize detergents (LDAO/OPOE) over urea. Test temporal stability via SDS-PAGE over 6 days. For long-term storage, supplement with 10% glycerol and store at −80°C. Avoid freeze-thaw cycles to prevent degradation .
Q. What controls are essential for liposome flotation assays?
Include liposome-free controls to confirm IpaC does not migrate without membranes. Validate lipid-protein interactions using negative controls (e.g., non-binding detergents) and positive controls (e.g., known membrane-associated proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
